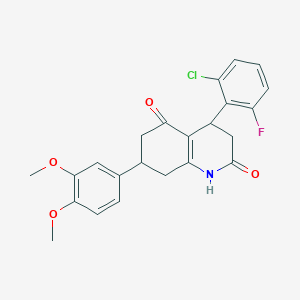

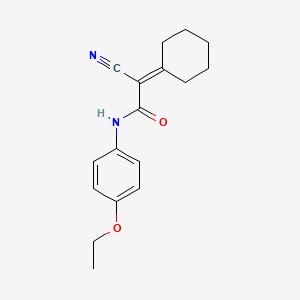

1-烯丙基-N-(2-甲氧基苄基)-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 1-allyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine, involves nucleophilic substitution reactions, reduction processes, and optimization of reaction conditions to achieve high yields and specificity. Key methodologies include the reaction of bromobenzo thiadiazole with nucleophiles to produce derivatives, followed by reduction to yield benzimidazole compounds with specific substituents (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992). Additionally, the synthesis of highly substituted benzimidazole-pyrimidine hybrids demonstrates the complexity and efficiency of modern synthetic strategies for benzimidazole derivatives (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).

Molecular Structure Analysis

The molecular and supramolecular structures of benzimidazole derivatives are characterized by spectroscopic and X-ray methods. Studies reveal significant electronic polarization within the substituted systems, and intermolecular hydrogen bonds play a crucial role in forming complex structures. The molecular geometry is often stabilized by ππ interactions and van der Waals forces, contributing to the stability of the crystal packing (Belaziz, Luis, Rodi, Martí, & Martí‐Centelles, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution and oxidative cyclization. These reactions are crucial for modifying the chemical structure and enhancing the compound's reactivity and functional diversity. For instance, the synthesis of N-substituted 2-benzimidazolinones from secondary aromatic amines via oxidative cyclization showcases the reactivity of these compounds (Romero, Darlington, Jacobsen, & Mickelson, 1996).

科学研究应用

光子学和传感器应用

通过涉及烯丙基化合物共聚合技术制备的新型多色和光致变色荧光聚合物纳米颗粒的研究,突出了此类材料在光子学应用和多重生物分析中的潜力。这些纳米颗粒在不同光照条件下表现出可调谐的荧光发射特性,表明在光学传感器、数据存储和生物成像中的应用 (Chen et al., 2012)。

抗癌研究

已经合成并研究了含有苯并咪唑配体的化合物,包括那些与 1-烯丙基-N-(2-甲氧基苄基)-1H-苯并咪唑-2-胺在结构上相关的化合物,以了解其潜在的抗癌特性。这些研究涉及合成钯(II)和铂(II)配合物以探索它们对各种癌细胞系的细胞毒性作用,表明抗癌药物开发的可能途径 (Ghani & Mansour, 2011)。

合成方法

使用离子液体中的苯甲酰氰化物对核苷进行苯甲酰化的绿色方法的研究为用苯并咪唑官能团修饰化合物提供了一种环保的替代方案。这种方法对于化合物的选择性功能化具有重要意义,这可能与 1-烯丙基-N-(2-甲氧基苄基)-1H-苯并咪唑-2-胺和相关分子的合成和修饰有关 (Prasad et al., 2005)。

氧化转化

在氧化转化中使用 2-碘氧苯甲酸 (IBX),包括烯丙基和苄基位置的氧化,是另一个感兴趣的领域。此类方法可适用于 1-烯丙基-N-(2-甲氧基苄基)-1H-苯并咪唑-2-胺 的功能化或转化,特别是在合成具有增强生物或光物理特性的衍生物的背景下 (Nair, 2020)。

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22-2/h3-11H,1,12-13H2,2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEPKFDUZZMFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326271 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692274-96-7 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)